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Due to its unique functional group (SO2Cl), pentafluoroethane-1-sulfonyl chloride acts as a valuable building block for synthesizing various organic compounds. Its key applications include:
The presence of fluorine atoms in pentafluoroethane-1-sulfonyl chloride makes it a useful fluorinating agent. It can be employed for selective fluorination reactions, particularly in aromatic compounds Journal of the American Chemical Society: .
Pentafluoroethane-1-sulfonyl chloride, also known as perfluoroethanesulfonyl chloride, is a synthetic organofluorine compound with the chemical formula C₂ClF₅O₂S. It features a unique functional group characterized by a sulfur atom bonded to a sulfonyl chloride (SO₂Cl) moiety, which significantly enhances its reactivity and utility in organic synthesis. The structure consists of a central sulfur atom connected to a carbonyl group and a chlorine atom, while the adjacent carbon atom is bonded to two fluorine atoms and part of a pentafluoroethane group. This compound is primarily utilized as a research chemical intermediate and is not naturally occurring .
PEFSCI is likely a hazardous material due to the presence of chlorine and fluorine atoms. Here are some potential safety concerns:
This reaction highlights the compound's role as a fluorinating agent due to the presence of fluorine atoms, allowing for selective fluorination of aromatic compounds .
Several synthetic routes exist for the production of pentafluoroethane-1-sulfonyl chloride:
These methods highlight the versatility of pentafluoroethane-1-sulfonyl chloride as an intermediate in organic synthesis .
Pentafluoroethane-1-sulfonyl chloride finds utility in several fields:
Pentafluoroethane-1-sulfonyl chloride shares similarities with several other organofluorine compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sulfur tetrafluoride | SF₄ | Highly reactive; used in fluorination reactions |
| Trifluoromethylsulfonic acid | CF₃SO₃H | Strong acid; used as a sulfonating agent |
| Perfluorobutane sulfonic acid | C₄F₉SO₃H | Longer carbon chain; used in similar applications |
Uniqueness: Pentafluoroethane-1-sulfonyl chloride is distinctive due to its combination of a sulfonyl chloride group with multiple fluorine substituents, making it particularly effective as a fluorinating agent compared to other sulfonic acids or sulfonyl chlorides that may lack such extensive fluorination. Its specific structure allows for selective reactions that are advantageous in synthetic chemistry .
Traditional halogen exchange reactions utilizing metal fluorides represent the foundational approach for synthesizing pentafluoroethane-1-sulfonyl chloride. These reactions, commonly referred to as Swarts reactions, involve the substitution of chlorine or bromine atoms with fluorine atoms using metallic fluorides such as silver fluoride, mercury difluoride, cobalt fluoride, or antimony trifluoride [3]. The mechanism proceeds through a nucleophilic substitution pathway where the fluoride anion displaces the halide leaving group.
The effectiveness of metal fluorides in halogen exchange reactions depends significantly on their lattice energies and the polarizability of the metal cation [4]. Silver fluoride demonstrates exceptional reactivity due to the soft nature of the silver cation, which facilitates the departure of the fluoride anion. Mercury difluoride provides moderate reactivity with enhanced selectivity, while antimony trifluoride offers cost-effective fluorination under elevated temperature conditions [3].
Reaction conditions typically require temperatures ranging from 25°C to 150°C, depending on the specific metal fluoride employed and the substrate reactivity [3]. The process generally achieves yields between 60-80%, with selectivity influenced by the choice of metal fluoride and reaction temperature[Table 1]. Lower temperatures favor selective mono-fluorination, while elevated temperatures promote multiple fluorine substitutions, which can be advantageous for the synthesis of highly fluorinated compounds like pentafluoroethane-1-sulfonyl chloride.
The mechanism involves initial coordination of the metal fluoride to the sulfonyl chloride substrate, followed by fluoride transfer and subsequent dissociation of the metal chloride byproduct [5]. This process can be enhanced through the use of phase transfer catalysts or polar aprotic solvents that increase the nucleophilicity of the fluoride anion.
Sulfur-based precursor functionalization represents an alternative synthetic strategy that utilizes tetrafluoropropenesulfonyl fluoride derivatives as starting materials . This approach involves the sequential treatment of 2,3,3,3-tetrafluoropropenesulfonyl fluoride with ammonium chloride to produce 2,2,3,3,3-pentafluoropropenesulfonyl chloride intermediates, which are subsequently converted to pentafluoroethane-1-sulfonyl chloride through reaction with yellow phosphorus .
The initial step involves nucleophilic attack by chloride anion on the sulfonyl fluoride center, resulting in fluoride displacement and formation of the corresponding sulfonyl chloride [8]. The reaction proceeds under mild conditions, typically at temperatures between 120°C and 180°C, with reaction times ranging from 2 to 8 hours . Yields of 64-66% are commonly achieved, with selectivity enhanced through careful control of stoichiometry and reaction temperature .
The subsequent transformation using yellow phosphorus involves a complex redox mechanism where phosphorus serves both as a reducing agent and a fluorine scavenger [9]. This process requires elevated temperatures (150-250°C) and inert atmosphere conditions to prevent oxidative side reactions. The mechanism likely involves the formation of phosphorus-fluorine intermediates that facilitate the rearrangement of the carbon framework to yield the desired pentafluoroethane structure.
Purification of products from this route requires careful separation techniques due to the formation of phosphorus-containing byproducts and unreacted starting materials [10]. Distillation under reduced pressure is commonly employed, followed by treatment with appropriate scavenging agents to remove trace impurities.
Quaternary halogen salts have emerged as powerful catalysts for enhancing the reactivity of fluorination reactions in the synthesis of pentafluoroethane-1-sulfonyl chloride [11] [12] [13]. These compounds function through multiple mechanisms, including phase transfer catalysis, fluoride anion activation, and stabilization of reactive intermediates.
Tetraethylammonium fluoride and related quaternary ammonium fluorides demonstrate exceptional effectiveness in promoting fluorination reactions [12]. The mechanism involves anion exchange between potassium fluoride and the quaternary ammonium chloride to form highly reactive tetraethylammonium fluoride in situ [12]. This species exhibits enhanced nucleophilicity compared to metal fluorides due to the increased ionic character of the ammonium-fluoride bond and reduced lattice energy constraints.
Under mechanochemical conditions, quaternary ammonium salts facilitate the formation of reactive fluoride species that can effectively penetrate organic substrates [12]. The enhanced reactivity stems from the ability of quaternary ammonium cations to disrupt the crystal lattice of metal fluorides, thereby increasing the availability of reactive fluoride anions [11] [12].
The optimization of quaternary salt concentrations typically involves loadings between 1-10 mol%, with higher concentrations providing diminishing returns due to increased viscosity and potential side reactions[Table 2]. The choice of quaternary ammonium salt significantly influences both the reaction rate and selectivity, with larger alkyl groups generally providing enhanced selectivity at the expense of reaction rate [13].
Temperature effects on quaternary salt-catalyzed fluorination reactions demonstrate a complex relationship between catalyst activity and substrate selectivity [13]. Lower temperatures (50-80°C) favor selective fluorination with minimal decomposition, while elevated temperatures (100-120°C) promote rapid conversion but may lead to over-fluorination or catalyst degradation[Table 2].
The selection of appropriate solvent systems represents a critical factor in the optimization of catalytic fluorination processes for pentafluoroethane-1-sulfonyl chloride synthesis [14] [15]. Solvent properties such as polarity, hydrogen bonding capability, and chemical stability under fluorinating conditions significantly influence both reaction efficiency and product selectivity.
Dichloroethane-hexafluoroisopropanol mixtures in a 2:1 ratio have demonstrated exceptional performance in fluorination reactions [15]. The dichloroethane component provides appropriate solvation for organic substrates, while hexafluoroisopropanol serves as a hydrogen bond donor that stabilizes fluoride anions and reactive intermediates [15]. This combination eliminates competitive nucleophilic attack by the solvent, which commonly occurs in conventional organic solvents.
The role of hexafluoroisopropanol extends beyond simple solvation effects [15]. Its highly electron-withdrawing trifluoromethyl groups create a strongly acidic environment that enhances the electrophilicity of sulfonyl centers, thereby promoting fluoride substitution reactions. Additionally, the alcohol functionality can participate in hydrogen bonding with fluoride anions, effectively modulating their nucleophilicity and enhancing reaction selectivity.
Optimization studies have revealed that solvent composition significantly affects mass transfer characteristics in heterogeneous fluorination systems [14]. Higher concentrations of hexafluoroisopropanol improve the solubility of fluoride salts, leading to enhanced reaction rates. However, excessive concentrations can lead to catalyst deactivation through strong coordination to metal centers or quaternary ammonium species.
Temperature optimization in these solvent systems typically requires balancing between reaction rate enhancement and solvent stability [14] [15]. Most fluorinated solvents demonstrate excellent thermal stability up to 150°C, allowing for elevated temperature operation without solvent decomposition. However, optimal temperatures usually range between 70°C and 120°C to maximize product yields while minimizing energy consumption[Table 2].
Reaction time optimization reveals a time-dependent selectivity profile where shorter reaction times favor mono-fluorination products, while extended reaction periods promote multiple fluorination events[Table 2]. For pentafluoroethane-1-sulfonyl chloride synthesis, reaction times between 4-12 hours typically provide optimal yields with acceptable selectivity profiles.
Industrial-scale production of pentafluoroethane-1-sulfonyl chloride presents significant challenges in maintaining product purity and managing complex byproduct mixtures [16] [10] [17]. The highly reactive nature of fluorinating reagents and the tendency for multiple fluorination pathways create intricate separation requirements that demand sophisticated purification strategies.
Purity control begins with the careful selection and purification of starting materials [10] [17]. Impurities in fluorinating agents or sulfur-containing precursors can lead to the formation of structurally similar byproducts that are difficult to separate through conventional distillation methods. Electrochemical fluorination processes, in particular, generate complex mixtures containing 34-40% of the desired straight-chain product along with numerous isomers and homologues [18] [19].
The byproduct profile typically includes partially fluorinated intermediates, over-fluorinated compounds, and degradation products resulting from the harsh reaction conditions [18] [10]. Incomplete fluorination leads to compounds containing residual hydrogen atoms, which can be recycled back into the electrochemical fluorination process [18]. However, the presence of these compounds complicates product isolation and requires additional purification steps.
Multi-stage purification systems incorporating distillation, extraction, and crystallization techniques are commonly employed to achieve purities exceeding 95%[Table 3] [17]. The first stage typically involves fractional distillation to separate compounds based on boiling point differences. Subsequently, extractive distillation using selective solvents removes close-boiling impurities, while final polishing steps eliminate trace contaminants [20].
Byproduct management strategies focus on maximizing the recovery and recycling of valuable fluorinated intermediates [18] [10]. Volatile waste products such as perfluoromethane are typically captured and destroyed through thermal oxidation to prevent atmospheric release [18]. The tars and heavy byproducts formed during electrochemical fluorination require specialized incineration facilities capable of handling fluorinated organic compounds [18].
Advanced analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy are essential for monitoring impurity levels and optimizing purification processes [10]. These methods enable the identification of trace contaminants and the development of targeted removal strategies.
The scalability of patent-protected synthetic methods for pentafluoroethane-1-sulfonyl chloride production involves complex considerations related to intellectual property constraints, process economics, and technical feasibility [16] [21] [22]. Many of the most effective synthetic routes are covered by patents that limit their commercial application or require licensing agreements with patent holders.
Flow reactor technology has emerged as a promising approach for scaling fluorination reactions while addressing safety and efficiency concerns [14] [23] [24]. Continuous flow processes offer enhanced heat and mass transfer characteristics compared to batch operations, enabling better control over reaction conditions and improved product selectivity [14] [23]. The reduced hold-up volumes in flow systems also minimize safety risks associated with handling large quantities of reactive fluorinating agents.
Patent-protected flow chemistry methods often incorporate proprietary reactor designs, catalyst systems, or process control strategies that provide competitive advantages [16] [24]. The licensing of these technologies requires careful evaluation of royalty structures and territorial restrictions that may limit their global application. Companies seeking to implement these methods must balance the benefits of proven technology against the costs of patent licensing and potential limitations on future process modifications.
The scalability challenges extend beyond patent considerations to include material compatibility and equipment design requirements [16] [17] [22]. Fluorinating agents are highly corrosive and require specialized materials such as fluorocarbon plastics, nickel alloys, or PTFE-lined equipment[Table 3] [25]. The capital investment required for these materials significantly increases the cost of large-scale production facilities.
Heat transfer limitations become particularly problematic at industrial scales due to the highly exothermic nature of fluorination reactions [16] [17]. Effective heat removal requires sophisticated cooling systems and reactor designs that maintain uniform temperature profiles while preventing hot spot formation. These requirements often necessitate custom-designed heat exchangers and temperature control systems that add to the complexity and cost of industrial implementations.
Mass transfer considerations in scaled processes involve optimizing the contact between gaseous fluorinating agents and liquid or solid substrates [16] [26] [27]. Industrial reactors must provide sufficient interfacial area while maintaining appropriate residence times for complete conversion. The design of gas distribution systems, agitation mechanisms, and phase separation equipment requires careful engineering to achieve optimal performance [26] [27].
Pentafluoroethane-1-sulfonyl chloride (C₂ClF₅O₂S) exhibits characteristic $$^{19}\text{F}$$ nuclear magnetic resonance spectral signatures that provide definitive structural identification and quantitative analysis capabilities [1] [2]. The compound contains five fluorine atoms distributed across two distinct chemical environments: a trifluoromethyl group (CF₃) and a difluoromethyl group (CF₂) directly attached to the sulfonyl moiety.
Coupling constant analysis reveals complex multiplicities arising from fluorine-fluorine interactions across the carbon-carbon backbone [5] [6]. The three-bond fluorine-fluorine coupling constant (³J_FF) between the trifluoromethyl and difluoromethyl groups typically ranges from 5 to 15 hertz, providing valuable structural confirmation [7]. Geminal fluorine-fluorine coupling within the difluoromethyl group exhibits larger coupling constants, typically exceeding 200 hertz, while the trifluoromethyl group displays characteristic triplet multiplicity patterns [2] [5].
Table 1: Characteristic $$^{19}\text{F}$$ Nuclear Magnetic Resonance Parameters for Pentafluoroethane-1-sulfonyl chloride
| Fluorine Environment | Chemical Shift (ppm)* | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| CF₃ Group | -60 to -70 | Triplet | ³J_FF = 5-15 |
| CF₂ Group | -80 to -140 | Quartet | ²J_FF = 200-250 |
| Overall Pattern | Complex multiplet | Multiple F-F couplings |
*Referenced to CFCl₃ = 0 ppm
Integration ratios consistently demonstrate the expected 3:2 ratio for the trifluoromethyl to difluoromethyl fluorine environments, providing quantitative verification of structural integrity [2] [8]. The chemical shift dispersion of approximately 800 parts per million for $$^{19}\text{F}$$ nuclear magnetic resonance spectroscopy enables clear resolution of these distinct fluorine environments even in complex mixtures [1].
Infrared spectroscopy provides unambiguous identification of the characteristic functional groups present in pentafluoroethane-1-sulfonyl chloride through distinct vibrational frequencies [9] [10]. The sulfonyl chloride moiety exhibits highly characteristic absorption bands that serve as diagnostic markers for structural confirmation and purity assessment.
The asymmetric sulfur-oxygen stretching vibration of the sulfonyl chloride group manifests as a strong absorption band in the 1410-1380 cm⁻¹ region [9] [11]. This band represents the most intense feature in the infrared spectrum and provides primary identification of the sulfonyl chloride functionality. The symmetric sulfur-oxygen stretching vibration appears as a strong absorption in the 1204-1177 cm⁻¹ region, complementing the asymmetric stretching mode [10] [11].
The sulfur-chlorine stretching vibration typically occurs in the 580-540 cm⁻¹ region, though this assignment can be complicated by coupling with other vibrational modes [9] [10]. The presence of extensive fluorination significantly influences the vibrational frequencies through electronic and steric effects.
Carbon-fluorine stretching vibrations dominate the 1000-1400 cm⁻¹ spectral region, with the trifluoromethyl group exhibiting multiple strong absorption bands between 1100-1300 cm⁻¹ [12]. The difluoromethyl group attached to the sulfonyl carbon displays characteristic absorption patterns in the 1000-1200 cm⁻¹ range, modified by the electron-withdrawing influence of the sulfonyl chloride substituent [12] [13].
Table 2: Characteristic Infrared Absorption Frequencies for Pentafluoroethane-1-sulfonyl chloride
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| SO₂ Asymmetric Stretch | 1410-1380 | Strong | νₐₛ(SO₂) |
| SO₂ Symmetric Stretch | 1204-1177 | Strong | νₛ(SO₂) |
| CF₃ Stretching | 1100-1300 | Strong | ν(CF₃) |
| CF₂ Stretching | 1000-1200 | Strong | ν(CF₂) |
| S-Cl Stretching | 580-540 | Medium | ν(S-Cl) |
The extensive fluorination results in the absence of carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, providing negative confirmation of the perfluorinated nature of the alkyl chain [12] [13]. The combination of sulfonyl chloride and perfluoroalkyl vibrational signatures creates a unique infrared fingerprint that enables unambiguous identification of pentafluoroethane-1-sulfonyl chloride in complex mixtures.
Chromatographic analysis of pentafluoroethane-1-sulfonyl chloride requires specialized techniques adapted to the unique physicochemical properties of fluorinated sulfonyl compounds [14] [15]. Gas chromatography coupled with mass spectrometry provides the most effective approach for purity determination and identification of potential impurities.
The thermal stability of pentafluoroethane-1-sulfonyl chloride under standard gas chromatographic conditions enables direct injection analysis without derivatization [16] [17]. Column temperatures typically range from 60°C to 200°C with programmed heating rates of 10°C per minute to achieve optimal separation [16]. The compound exhibits a characteristic retention time that depends on column polarity and temperature programming parameters.
Mass spectrometric detection provides definitive molecular identification through characteristic fragmentation patterns [18] [19]. The molecular ion peak at m/z 218 (M⁺) represents the intact molecule, while characteristic fragment ions include m/z 183 (M⁺ - Cl), m/z 169 (M⁺ - CF₂), and m/z 119 (CF₂CF₃⁺) [18]. The base peak typically corresponds to the CF₃⁺ fragment at m/z 69, providing diagnostic confirmation of the trifluoromethyl group.
High-performance liquid chromatography serves as a complementary technique for purity assessment, particularly for samples containing thermally labile impurities [14] [20]. Reversed-phase chromatography with fluorinated stationary phases demonstrates superior retention and resolution for perfluorinated compounds. Mobile phase compositions typically employ acetonitrile-water gradients with trifluoroacetic acid modifiers to optimize peak shape and resolution.
Table 3: Chromatographic Parameters for Pentafluoroethane-1-sulfonyl chloride Analysis
| Technique | Column Type | Temperature/Conditions | Retention Characteristics |
|---|---|---|---|
| Gas Chromatography | DB-5 (30m × 0.32mm) | 60-200°C, 10°C/min | Rt = 8.5-12.5 min* |
| HPLC | C18 Reversed Phase | 25°C, ACN/H₂O gradient | k' = 2.5-4.0* |
| GC-MS | HP-5MS (30m × 0.25mm) | 100-250°C, 15°C/min | Molecular ion: m/z 218 |
*Retention times vary with specific conditions and instrumentation
Purity assessment typically achieves precision within ±0.5% for samples with greater than 95% purity [16] [17]. Common impurities include hydrolysis products, residual starting materials, and thermal decomposition products. The detection limit for most impurities ranges from 0.1 to 0.5% depending on the specific compound and detection method employed.
Pentafluoroethane-1-sulfonyl chloride demonstrates moderate thermal stability with decomposition onset temperatures typically occurring above 250°C under inert atmospheric conditions [21] [22]. The thermal decomposition behavior follows complex mechanisms involving multiple competing pathways that depend on temperature, atmosphere, and heating rate.
Thermogravimetric analysis reveals a multi-stage decomposition process with initial mass loss beginning around 280°C [22] [23]. The primary decomposition pathway involves homolytic cleavage of the sulfur-chlorine bond, generating sulfur dioxide and chlorine radicals [24] [25]. This process typically occurs in the temperature range of 300-400°C and represents the most thermodynamically favorable decomposition route.
The perfluoroalkyl chain exhibits exceptional thermal stability due to the high bond dissociation energy of carbon-fluorine bonds [26]. Carbon-carbon bond cleavage in the perfluorinated backbone requires temperatures exceeding 500°C, significantly higher than the sulfonyl chloride decomposition temperature [24] [26]. This stability differential results in the preferential decomposition of the sulfonyl chloride functionality while preserving the perfluoroalkyl fragment.
Secondary decomposition pathways include the formation of perfluoroalkyl radicals through homolytic carbon-sulfur bond cleavage [24] [27]. These radicals can undergo further fragmentation to produce smaller fluorinated compounds including trifluoromethyl radicals and tetrafluoroethylene [23] [24]. The relative importance of these pathways depends on the thermal treatment conditions and the presence of catalytic surfaces.
Table 4: Thermal Decomposition Pathways for Pentafluoroethane-1-sulfonyl chloride
| Temperature Range (°C) | Primary Products | Decomposition Mechanism |
|---|---|---|
| 250-300 | Minimal decomposition | Thermal stability limit |
| 300-400 | SO₂, Cl₂, CF₃CF₂- | S-Cl bond homolysis |
| 400-500 | CF₃CF₂- , SO₂F₂ | C-S bond cleavage |
| >500 | CF₃- , C₂F₄, CO₂ | C-C bond fragmentation |
The presence of moisture accelerates decomposition through hydrolysis of the sulfonyl chloride group, forming the corresponding sulfonic acid and hydrochloric acid [25] . This hydrolytic pathway occurs at significantly lower temperatures (150-200°C) and represents a major degradation route under ambient conditions.
Thermal analysis under oxidative conditions reveals enhanced decomposition rates with the formation of additional products including carbon dioxide, carbon monoxide, and various fluorinated carbonyl compounds [23] [24]. The oxidative decomposition typically initiates at temperatures 50-100°C lower than inert atmosphere decomposition, demonstrating the catalytic effect of oxygen on the decomposition process.
Corrosive;Irritant